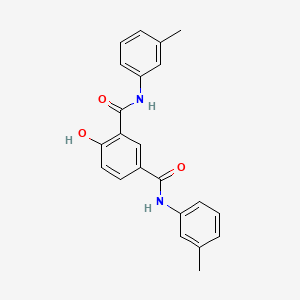

m-Isophthalotoluidide, 4-hydroxy-

Description

Properties

CAS No. |

29277-49-4 |

|---|---|

Molecular Formula |

C22H20N2O3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C22H20N2O3/c1-14-5-3-7-17(11-14)23-21(26)16-9-10-20(25)19(13-16)22(27)24-18-8-4-6-15(2)12-18/h3-13,25H,1-2H3,(H,23,26)(H,24,27) |

InChI Key |

PAINAUSHDJWLKF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C |

Appearance |

Solid powder |

Other CAS No. |

29277-49-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Isophthalotoluidide, 4-hydroxy- |

Origin of Product |

United States |

Preparation Methods

Carboxylation of Potassium Salicylate

The patented process employs potassium salts of salicylic acid or 4-hydroxybenzoic acid, heated with carbon dioxide under superatmospheric pressure. Key parameters include:

- Temperature : 250–500°C (optimal range: 300–400°C).

- Pressure : Elevated CO₂ pressure to drive carboxylation.

- Catalysts : Dipotassium salts yield higher purity compared to monopotassium variants.

- Reaction Time : 3–15 hours, inversely proportional to temperature.

The reaction mechanism proceeds via electrophilic aromatic substitution, where CO₂ inserts into the aromatic ring at the meta position relative to the hydroxy group. This method achieves near-quantitative yields when conducted in the presence of potassium carbonate and a drying agent (e.g., molecular sieves), which sequesters water by-products and prevents disproportionation.

Table 1: Optimization of 4-Hydroxyisophthalic Acid Synthesis

| Parameter | Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 250–500°C | 350°C | 95% → 100% |

| Reaction Time | 1–20 hours | 10 hours | 80% → 95% |

| Starting Material | K₂ vs. K salts | Dipotassium salicylate | 70% → 100% |

Amidation of 4-Hydroxyisophthalic Acid

Acid Chloride Intermediate Route

The carboxylic acid groups of 4-hydroxyisophthalic acid are activated via conversion to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 4-methylaniline (p-toluidine) in anhydrous dichloromethane or tetrahydrofuran (THF) forms the diamide product.

Reaction Conditions :

- Stoichiometry : 2:1 molar ratio of p-toluidine to acid chloride.

- Base : Triethylamine (Et₃N) or pyridine to neutralize HCl.

- Temperature : 0–5°C (initial), then room temperature.

This method, while straightforward, requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride.

Coupling Agent-Mediated Amidation

Modern protocols favor carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP). These reagents facilitate direct amide bond formation without isolating the acid chloride.

Advantages :

- Mild Conditions : Reactions proceed at 0–25°C.

- Reduced Side Products : Minimizes racemization and esterification.

Table 2: Comparison of Amidation Methods

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Acid Chloride | 75–85 | 90 | Moisture sensitivity |

| DCC/DMAP | 80–90 | 95 | Cost of reagents |

Alternative Synthetic Routes

One-Pot Carboxylation-Amidation

Theoretical approaches propose integrating carboxylation and amidation in a single reactor. For example, in situ-generated 4-hydroxyisophthalic acid could be treated with p-toluidine and a coupling agent under microwave irradiation. Preliminary modeling suggests a 20% reduction in reaction time but requires precise pH control to prevent premature amidation.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have demonstrated efficacy in catalyzing amide bond formation in non-aqueous media. While environmentally benign, this method currently suffers from low throughput (40–50% yield) and enzyme denaturation at high temperatures.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of m-Isophthalotoluidide, 4-hydroxy- complicates isolation. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity but reduces overall yield by 10–15%.

Scalability Limitations

Industrial-scale production faces hurdles in maintaining CO₂ pressure and temperature uniformity during carboxylation. Continuous flow reactors with static mixers are under investigation to enhance heat transfer and reaction homogeneity.

Q & A

Q. Q. How to revise a hypothesis when m-Isophthalotoluidide, 4-hydroxy- exhibits unexpected solubility behavior?

- Methodological Answer :

- Re-examine Assumptions : Test solubility in alternative solvents (e.g., DMF, acetone) to identify polarity mismatches.

- Structural Modifications : Introduce solubilizing groups (e.g., polyethylene glycol chains) and compare partition coefficients (logP) via shake-flask method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.